molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No. B104193
CAS RN: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyluracil is a versatile compound that serves as a substrate for various chemical reactions. It is a derivative of uracil, a nucleobase found in RNA, and is modified by the addition of amino and methyl groups. It is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity .


Synthesis Analysis

6-Amino-1,3-dimethyluracil is used as a starting material in the synthesis of fused pyrido-pyrimidines . A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection .


Molecular Structure Analysis

The molecular formula of 6-Amino-1,3-dimethyluracil is C6H9N3O2 . The molecular weight is 155.15 . The IUPAC Standard InChI is InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 .


Chemical Reactions Analysis

6-Amino-1,3-dimethyluracil reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes in a molar ratio (1:1:2) to give the pyrimido . It also reacts with various thiols leading to condensation as well as oxidation–reduction products .


Physical And Chemical Properties Analysis

6-Amino-1,3-dimethyluracil is a solid powder . Its melting point is 295 °C (dec.) (lit.) .

Scientific Research Applications

Antimicrobial and Antioxidant Agent

A13DMU has been utilized in the synthesis of new compounds with promising antimicrobial and antioxidant activities. The condensation of A13DMU with substituted benzaldehydes has led to the creation of Schiff base derivatives, which upon further reactions, yield compounds like dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazin-4-ones . These compounds have shown effectiveness against various bacterial and fungal strains, highlighting A13DMU’s role in developing new pharmacological agents.

Anticancer Research

In the realm of cancer research, derivatives of A13DMU have been explored for their anticancer properties. The uracil nucleus is a crucial component in the synthesis of medicinally active molecules, including those with potential anticancer activities . This makes A13DMU a valuable intermediate in the design of new therapeutic agents targeting various forms of cancer.

Antiviral Applications

A13DMU derivatives exhibit significant antiviral activities, particularly against encephalitis viruses and enteroviruses . This positions A13DMU as a key molecule in the development of antiviral drugs, which is especially pertinent given the ongoing challenges posed by viral diseases.

Anti-leukemia and Antitumor Activities

The broad spectrum of pharmacological activities of A13DMU extends to anti-leukemia and antitumor effects . Research into these applications is crucial for the advancement of treatments for leukemia and other tumor-related conditions.

Material Science

In material science, A13DMU has found applications in the development of functional materials. Its incorporation into self-assembling hydrogels showcases its potential in biomedical applications, such as drug delivery systems and tissue engineering.

Drug Development Scaffold

A13DMU serves as a scaffold for the design and development of new drugs. Its structural versatility allows for the creation of a wide array of compounds with diverse biological activities, making it an indispensable tool in drug discovery and development.

Corrosion Inhibition

Beyond biomedical applications, A13DMU derivatives, such as 1,3-benzothiazinone, have been used as corrosion inhibitors . This highlights the compound’s utility in industrial applications, where it contributes to the longevity and maintenance of metal structures.

Anti-inflammatory Properties

Lastly, A13DMU-based compounds like 1,3-benzothiazinone derivatives have demonstrated anti-inflammatory properties . This opens up possibilities for their use in the treatment of inflammatory diseases, providing a new avenue for therapeutic intervention.

Safety and Hazards

The safety information available suggests that dust formation should be avoided and contact with skin and eyes should be avoided . It is classified as a combustible solid .

Mechanism of Action

Target of Action

6-Amino-1,3-dimethyluracil is a uracil derivative that plays a key role as an intermediate in the synthesis of purines . These purines constitute the basic nucleus of a number of medicinally active molecules . The primary targets of this compound are therefore the enzymes and receptors that interact with purines.

Mode of Action

It’s known that the compound’s derivatives have been shown to act as phosphodiesterase inhibitors, leading to the conservation of cyclic amp and promoting smooth muscle relaxation. It also forms complexes with metal ions, which is its mechanism of action as a stabilizer .

Biochemical Pathways

6-Amino-1,3-dimethyluracil is involved in the synthesis of heteroaromatics . It’s used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity . It’s also used as a starting material in the synthesis of fused pyrido-pyrimidines .

Pharmacokinetics

It’s known that the compound is used in the synthesis of other compounds, suggesting that it’s metabolized in the body

Result of Action

The result of the action of 6-Amino-1,3-dimethyluracil is largely dependent on the specific structure and application of its derivatives. For instance, some derivatives display highly potential antitumor activity . Other derivatives have antimicrobial and antioxidant activities .

Action Environment

The action of 6-Amino-1,3-dimethyluracil can be influenced by environmental factors. For example, the synthesis of uracil-based compounds using 6-Amino-1,3-dimethyluracil is catalyzed by nano-Ag at 70 °C . The catalyst is potentially recyclable from fresh up to the third run . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of catalysts.

properties

IUPAC Name

6-amino-1,3-dimethylpyrimidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRNTYELNYSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4074350
Record name 6-Amino-1,3-dimethyluracil
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
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Product Name

6-Amino-1,3-dimethyluracil

CAS RN

6642-31-5
Record name 6-Amino-1,3-dimethyluracil
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Record name 6-Amino-1,3-dimethyl uracil
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Record name 6-Amino-1,3-dimethyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of 6-amino-1,3-dimethyluracil is C6H9N3O2. Its molecular weight is 155.15 g/mol. []

A: Yes, various spectroscopic techniques have been used to characterize 6-amino-1,3-dimethyluracil. Studies report data from FTIR, 1H NMR, and 13C NMR analyses. [, , , , , , ] For instance, X-ray crystallography confirmed the presence of intermolecular N--H...O=C hydrogen bonding in the crystal structure. []

ANone: 6-amino-1,3-dimethyluracil serves as a versatile starting material for various heterocyclic compounds. Some common reactions include:

  • Condensation reactions: Reacting 6-amino-1,3-dimethyluracil with aldehydes can produce aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes. [, , ] This reaction can be carried out in water at room temperature without additional catalysts or reagents. []
  • Cyclization reactions: 6-amino-1,3-dimethyluracil is used in multi-component reactions to synthesize various heterocycles like thiazolidin-4-ones, oxazolidin-4-ones, imidazolidin-4-ones, [, ] pyrido[2,3-d]pyrimidines, [, , , , , , ] pyrrolo[2,3-d]pyrimidine derivatives, [] and pyrimido[4,5-b]quinolines. [, , , , ]
  • Gould-Jacobs reaction: This reaction can be employed to synthesize 5-amino-pyrido[2,3-d]pyrimidine derivatives. []
  • Vilsmeier reaction: This reaction, applied to C-acetylated or C-cyanoacetylated 6-amino-1,3-dimethyluracil, yields 5-chloropyrido[2,3-d]pyrimidines. []
  • Reactions with donor-acceptor cyclopropanes: In the presence of a scandium trifluoromethanesulfonate catalyst, 6-amino-1,3-dimethyluracil reacts with donor-acceptor cyclopropanes, leading to 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones. []

A: Yes, 6-amino-1,3-dimethyluracil can be used as a building block for complex molecules. For example, it has been employed in the synthesis of uracil-annulated 8-azabicyclo[5.3.1]undecatetraene ring systems via reaction with 2,4,6-cyclooctatrienone. [] Researchers have also synthesized nevirapine-type tricycles using 6-amino-1,3-dimethyluracil as the starting material. []

ANone: While 6-amino-1,3-dimethyluracil itself is not a catalyst, it is often used as a reactant in reactions catalyzed by various catalysts. For example:

  • Fe3O4@TiO2 nanocomposite: This catalyst facilitates the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones from 6-amino-1,3-dimethyluracil, 4-hydroxycoumarin, and aromatic aldehydes. []
  • Co3O4/NiO@GQD@SO3H nanocomposite: This catalyst promotes the formation of chromenopyrimidines via a three-component reaction involving 6-amino-1,3-dimethyluracil, aromatic aldehydes, and 4-hydroxycoumarin. []
  • H3PW12O40@nano-ZnO: This catalyst enables the synthesis of pyrimido-fused benzophenazines from 6-amino-1,3-dimethyluracil, 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes. []

A: Yes, 6-amino-1,3-dimethyluracil has been successfully incorporated into stable materials. For instance, a chitosan-based hydrogel crosslinked with 2-chlorophenyl-bis(6-amino-1,3-dimethyluracil-5-yl) methane (2Clph-BU-Cs) was developed and characterized. [] This hydrogel exhibited promising efficiency in removing anionic Congo red dye from aqueous solutions, indicating its potential in wastewater treatment applications.

A: Yes, computational methods such as DFT calculations have been used to investigate the dynamic processes involving hydrogen bonding in bis(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives. [] Additionally, molecular docking studies were performed to evaluate the binding affinity of α-aminophosphonates bearing 6-amino-1,3-dimethyluracil to the aromatase enzyme. []

A: Research on pyrido[2,3-d]pyrimidines, synthesized from 6-amino-1,3-dimethyluracil, reveals that structural modifications, especially at the 5- and 7-positions, significantly influence their vasorelaxant activity. [] Studies showed that while different substituents did not affect their effectiveness, they impacted the potency, as indicated by the EC50 values. []

ANone: Current research utilizing 6-amino-1,3-dimethyluracil focuses on:

  • Developing environmentally benign synthetic methods: This includes exploring the use of green catalysts, recyclable materials, and solvent-free conditions in the synthesis of 6-amino-1,3-dimethyluracil derivatives. [, , , , ]

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